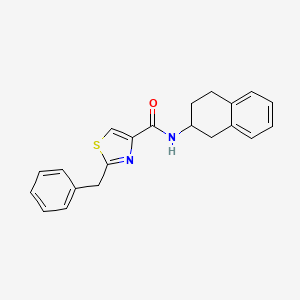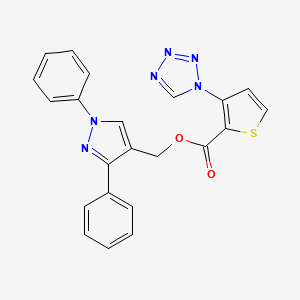![molecular formula C18H18ClF3N2O B7550579 3-chloro-N-[(4-phenyloxan-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7550579.png)
3-chloro-N-[(4-phenyloxan-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(4-phenyloxan-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by the chemical name 'compound 1' and has a molecular formula of C19H15ClF3N3O.
Mecanismo De Acción
The mechanism of action of compound 1 is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes in the body that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that compound 1 has several biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound 1 in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, one of the limitations of using the compound in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on compound 1. One potential direction is to further investigate the mechanism of action of the compound to gain a better understanding of its therapeutic potential. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes. Finally, research could also focus on exploring the potential applications of compound 1 in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of compound 1 involves several steps, starting with the reaction of 2-chloronicotinic acid with 4-phenyloxan-4-ylmethylamine to form an intermediate. This intermediate is then reacted with trifluoromethyl iodide to produce the final product, compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of compound 1 is in the field of medicinal chemistry. Studies have shown that the compound has potential as a therapeutic agent for the treatment of several diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
3-chloro-N-[(4-phenyloxan-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O/c19-15-10-14(18(20,21)22)11-23-16(15)24-12-17(6-8-25-9-7-17)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEPEQPNGUWYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-(thiophene-2-carbonylamino)propanoate](/img/structure/B7550502.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7550510.png)

![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![1-(4-chlorobenzoyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7550546.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
![methyl 5-acetyl-4-methyl-2-[2-oxo-2-(3-phenothiazin-10-ylpropylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B7550554.png)

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide](/img/structure/B7550571.png)
![4-N-cyclopropyl-2-N-[(3-morpholin-4-ylthiolan-3-yl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B7550573.png)
![2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide](/img/structure/B7550583.png)
![(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7550594.png)
![Ethyl 2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]acetate](/img/structure/B7550602.png)

